1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride

Description

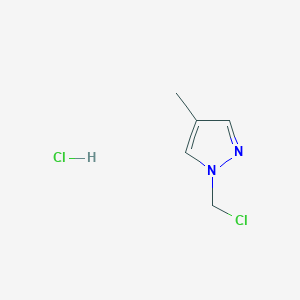

1-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride is a pyrazole-derived organic compound featuring a chloromethyl (-CH2Cl) group at the 1-position and a methyl (-CH3) group at the 4-position of the pyrazole ring. Its molecular formula is C5H8Cl2N2 (base: C5H7ClN2 + HCl), with a molecular weight of 179.04 g/mol (calculated). The compound is typically synthesized as a hydrochloride salt to enhance stability and solubility. Pyrazole derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity, particularly the chloromethyl group, which serves as a reactive handle for further functionalization .

Properties

IUPAC Name |

1-(chloromethyl)-4-methylpyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2.ClH/c1-5-2-7-8(3-5)4-6;/h2-3H,4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRCHHZGFYYEGMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride typically involves the chloromethylation of 4-methyl-1H-pyrazole. One common method includes the reaction of 4-methyl-1H-pyrazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring consistent quality and yield.

Chemical Reactions Analysis

1-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as carboxyl or hydroxyl groups.

Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of methyl derivatives.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its structure allows for the modification and development of drugs targeting neurological disorders and inflammatory diseases. The chloromethyl group facilitates the formation of covalent bonds with nucleophilic sites in biological molecules, which can lead to the inhibition of enzyme activity or modulation of receptor functions.

Key Applications:

- Enzyme Inhibition: The compound can be designed to inhibit specific enzymes involved in disease pathways.

- Receptor Modulation: It can alter receptor activity, influencing various physiological responses.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex heterocyclic structures. Its versatility allows chemists to develop a wide array of derivatives that may exhibit unique biological activities .

Synthesis Methods:

- Chloromethylation Reactions: The compound is synthesized via reactions with chloromethylating agents, such as chloromethyl methyl ether or chloromethyl chloroformate, often in the presence of bases like triethylamine. These reactions typically occur under mild conditions, yielding high-purity products suitable for further applications.

Biological Studies

The compound has garnered interest in biological studies aimed at developing new enzyme inhibitors and receptor modulators. Research has indicated its potential in creating derivatives with significant pharmacological properties .

Case Study Insights:

- A study highlighted the synthesis of N-substituted pyrazole derivatives using this compound as a precursor. These derivatives demonstrated promising biological activities against various targets, showcasing the compound's utility in drug discovery .

Industrial Applications

Beyond academic research, this compound finds applications in the agrochemical sector. It is used in the production of specialty chemicals and agrochemicals, contributing to the development of effective fungicides and herbicides .

Industrial Production Methods:

- Continuous flow reactors are employed for consistent quality and yield during industrial synthesis.

- Purification techniques such as recrystallization or chromatography are utilized to obtain high-purity products suitable for commercial use.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Building block for pharmaceuticals targeting neurological/inflammatory diseases |

| Organic Synthesis | Intermediate for complex heterocyclic structures |

| Biological Studies | Development of enzyme inhibitors and receptor modulators |

| Industrial Applications | Production of agrochemicals and specialty chemicals |

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can disrupt biological pathways and inhibit the activity of enzymes or receptors, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride with three analogs:

Key Differences in Physicochemical Properties

Solubility and Stability: The benzyl-substituted analog (C11H12Cl2N2) exhibits lower aqueous solubility compared to the target compound due to its bulky aromatic group, making it more suitable for organic-phase reactions .

Reactivity :

- The positional isomer (3-chloromethyl vs. 1-chloromethyl) shows divergent reactivity. For example, the 1-chloromethyl group in the target compound is more sterically accessible for nucleophilic substitution compared to the 3-position isomer .

- The benzyl-substituted pyrazole undergoes debenzylation under acidic conditions, a property exploited in prodrug synthesis .

The benzyl derivative’s SDS emphasizes flammability risks from the aromatic moiety , while imidazole derivatives may pose higher toxicity due to metabolic activation .

Notes on Discrepancies and Limitations

- lists a molecular formula of C6H4Cl2O3S for a related compound, which conflicts with the expected pyrazole structure.

- Limited purity data are available for the target compound; most sources report ~95% purity, consistent with industrial-grade intermediates .

Biological Activity

1-(Chloromethyl)-4-methyl-1H-pyrazole hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a chloromethyl group and a methyl substituent. Its chemical formula is , and it has a molecular weight of approximately 162.08 g/mol.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within the range of 5 to 50 µg/mL, suggesting a moderate level of activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. A study highlighted that certain pyrazole derivatives demonstrated antiviral activity against Mycobacterium tuberculosis, with MIC values ranging from 3.95 to 12.03 µg/mL . This suggests potential applications in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer cell lines. For example, some derivatives exhibited IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.12 to 2.78 µM against breast cancer cell lines (MCF-7) .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Receptor Binding : Its structural features allow it to bind effectively to receptors, modulating their activity and leading to biological effects such as apoptosis in cancer cells.

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of pyrazole derivatives reported that compounds with chloromethyl substitutions showed enhanced activity against E. coli compared to those without such modifications .

- Anticancer Evaluation : In vitro studies on MCF-7 cells demonstrated that pyrazole derivatives induced apoptosis through caspase activation, indicating their potential as anticancer agents .

Data Tables

Q & A

Q. What are the standard synthetic routes for 1-(chloromethyl)-4-methyl-1H-pyrazole hydrochloride?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, refluxing ethyl 3-phenyl-1H-pyrazole-5-carboxylate with 1-chloro-4-(chloromethyl)benzene in acetonitrile in the presence of potassium carbonate yields intermediates, followed by purification via column chromatography . Solvent choice (e.g., acetonitrile) and reaction time (3–6 hours) are critical for optimizing yield (e.g., 82% in one protocol) .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- HPLC : Purity assessment and quantification .

- FTIR : Verification of functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹) .

- X-ray crystallography : Structural elucidation of bond lengths, dihedral angles (e.g., 79.25° between pyrazole and phenyl rings), and hydrogen-bonding networks .

- NMR : Confirmation of substitution patterns and chloride counterion integration .

Q. How can researchers assess the biological activity of this compound?

Standard assays include:

- Enzyme inhibition studies : Testing interactions with target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.

- Receptor binding assays : Radioligand displacement experiments to evaluate affinity .

- Cytotoxicity screening : MTT or SRB assays on cancer cell lines (e.g., inactive in one study ).

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path searches can predict transition states and energetics, reducing trial-and-error experimentation. For example, ICReDD’s workflow combines computational screening of solvents/bases with experimental validation to identify optimal conditions (e.g., acetonitrile vs. DMF) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., inactivity in one study vs. activity in analogs ) may arise from:

Q. What is the mechanistic role of the chloromethyl group in functionalization reactions?

The chloromethyl group acts as an electrophilic site, enabling nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). Its reactivity is influenced by steric hindrance from the adjacent methyl group .

Q. How do crystallographic data inform reactivity or stability predictions?

X-ray structures reveal intermolecular interactions (e.g., C–H⋯O hydrogen bonds ) that stabilize the crystal lattice. Dihedral angles (e.g., 6.97° between pyrazole and phenyl rings) indicate conjugation effects, which may influence electronic properties and reactivity .

Q. What safety protocols are critical when handling hazardous intermediates like chloromethylbenzene?

- Use fume hoods and PPE (gloves, goggles) to prevent exposure.

- Monitor for volatile byproducts (e.g., HCl) via real-time gas sensors.

- Neutralize waste with bases (e.g., sodium bicarbonate) before disposal .

Q. How can researchers design derivatives with enhanced bioactivity?

- Substituent modification : Replace the methyl group with electron-withdrawing groups (e.g., trifluoromethyl ) to alter electronic properties.

- Coupling reactions : Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl moieties .

Methodological Considerations

Q. What experimental design principles apply to reaction optimization?

Employ Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading). For example, a 3-factor Box-Behnken design can model yield responses to time, base concentration, and solvent polarity .

Q. How can researchers validate mechanistic hypotheses for chloromethylation?

- Kinetic isotope effects : Compare reaction rates using deuterated substrates.

- Trapping intermediates : Use NMR or MS to detect transient species (e.g., carbocations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.